1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxyphenyl)piperidine-2-carboxamide
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxyphenyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19ClN2O4S2 and its molecular weight is 414.92. The purity is usually 95%.
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Scientific Research Applications
Gastrointestinal Motility Enhancement
- A study by Sonda et al. (2004) synthesized derivatives of this compound, finding that these derivatives, specifically benzoyl, phenylsulfonyl, and benzylsulfonyl, accelerated gastric emptying and increased the frequency of defecation. This suggests potential as prokinetic agents, effective for both upper and lower gastrointestinal tract issues Sonda, Katayama, Kawahara, Sato, & Asano, 2004.
Antimicrobial Properties
- Patel and Agravat (2009) reported the synthesis of pyridine derivatives from a similar compound, which demonstrated considerable antibacterial activity Patel & Agravat, 2009.
Potential in Treating Neurological Disorders
- A study by Rehman et al. (2018) synthesized N-substituted derivatives of a similar compound for evaluating new drug candidates for Alzheimer’s disease. These compounds showed promise in enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, indicating potential use in Alzheimer's treatment Rehman et al., 2018.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxyphenyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-24-13-7-5-12(6-8-13)19-17(21)14-4-2-3-11-20(14)26(22,23)16-10-9-15(18)25-16/h5-10,14H,2-4,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNAZWCDXUACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.